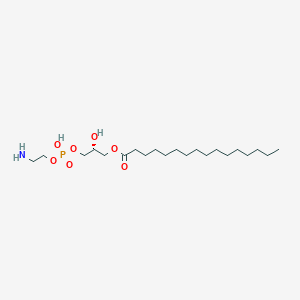

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Beschreibung

PE(16:0/0:0), also known as 1-palmitoyl-gpe or gpe(16:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphoethanolamines. These are glycerophoethanolamines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphoethanolamine. Thus, PE(16:0/0:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces and blood. Within the cell, PE(16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PE(16:0/0:0) is involved in phospholipid biosynthesis pathway.

Eigenschaften

Molekularformel |

C21H44NO7P |

|---|---|

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 |

InChI-Schlüssel |

YVYMBNSKXOXSKW-HXUWFJFHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Functions of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine (LPE 16:0) is a naturally occurring lysophospholipid that has emerged as a significant bioactive molecule involved in a variety of cellular processes. As a metabolite of phosphatidylethanolamine, LPE 16:0 acts as a signaling molecule, primarily through G-protein coupled receptors (GPCRs), to influence cell proliferation, migration, and intracellular calcium homeostasis. Its roles in both physiological and pathological conditions, including cancer and liver injury, are areas of active investigation. This technical guide provides a comprehensive overview of the biological functions of LPE 16:0, with a focus on its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction

Lysophospholipids are a class of signaling molecules derived from the hydrolysis of membrane phospholipids. Among these, lysophosphatidylethanolamine (LPE) species, and specifically 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0), have garnered increasing interest for their diverse biological activities. LPE 16:0 is generated from the enzymatic action of phospholipase A2 on phosphatidylethanolamine. While present at low levels in plasma membranes and serum, its localized production and action can have significant cellular effects.[1] This guide will delve into the known biological functions of LPE 16:0, the signaling cascades it initiates, and the methodologies used to investigate its roles.

Biological Functions of LPE 16:0

LPE 16:0 has been implicated in a range of biological processes, from influencing the growth of parasites to modulating cellular responses in cancer and metabolic conditions.

Antiparasitic Activity

LPE 16:0 has demonstrated inhibitory effects on the growth of the protozoan parasite Leishmania donovani promastigotes, with a GIC50 (concentration causing 50% inhibition of growth) of 8 µM.[1] This suggests a potential role for LPE 16:0 in host defense or as a lead compound for the development of new antiparasitic agents.

Role in Cancer

The involvement of LPE 16:0 in cancer is complex and appears to be cell-type dependent. In the context of breast cancer, particularly the MDA-MB-231 cell line, LPE 16:0 has been shown to have limited effects on cell proliferation and migration compared to other lysophospholipids like lysophosphatidic acid (LPA).[2][3] However, it does induce intracellular calcium mobilization, suggesting an involvement in signaling pathways that could contribute to the cancer phenotype.[2]

Metabolic and Physiological Roles

Serum levels of LPE 16:0 have been observed to decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model.[1] Furthermore, human serum levels of LPE 16:0 are also reduced following intense exercise.[1] These findings suggest that LPE 16:0 may be a biomarker for certain metabolic states and pathological conditions.

Signaling Pathways of LPE 16:0

The primary mechanism by which LPE 16:0 exerts its biological effects is through the activation of specific G-protein coupled receptors (GPCRs). The most well-characterized receptor for LPE is the lysophosphatidic acid receptor 1 (LPA1).[4][5]

LPA1 Receptor-Mediated Signaling

Activation of the LPA1 receptor by LPE 16:0 initiates a cascade of intracellular events. The LPA1 receptor is coupled to multiple G-proteins, including Gq/11 and Gi/o.[6][7]

-

Gq/11 Pathway and Calcium Mobilization: Upon binding of LPE 16:0 to the LPA1 receptor, the Gαq subunit is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a key signaling event that can trigger a variety of downstream cellular responses.[4][5]

-

Gi/o Pathway and MAPK/ERK Signaling: The LPA1 receptor can also couple to Gi/o proteins. Activation of this pathway can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[7] This pathway is crucial in regulating processes such as cell proliferation, differentiation, and survival.

Diagram of LPE 16:0 Signaling Pathway

Caption: LPE 16:0 signaling through the LPA1 receptor.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of LPE 16:0 and related compounds.

Table 1: Bioactivity of LPE 16:0

| Parameter | Value | Organism/Cell Line | Biological Effect | Reference |

| GIC50 | 8 µM | Leishmania donovani | Inhibition of promastigote growth | [1] |

| Intracellular Ca2+ Response | Induces response | SH-SY5Y cells | Mobilization of intracellular calcium | [4] |

| Intracellular Ca2+ Response | No response | MDA-MB-231 cells | Mobilization of intracellular calcium | [2] |

| Cell Proliferation | Less effective than LPA | MDA-MB-231 cells | Stimulation of cell proliferation | [2][3] |

Table 2: Receptor Binding Affinity

| Ligand | Receptor | Kd | Assay Method | Reference |

| 1-Palmitoyl (16:0) LPA | LPA1 | 1.69 ± 0.1 nM | Free-Solution Assay with Compensated Interferometric Reader | [8] |

Note: A direct experimentally determined Kd for LPE 16:0 binding to LPA1 is not currently available in the literature. The value for the structurally similar 16:0 LPA is provided for reference.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of LPE 16:0.

General Experimental Workflow

The study of LPE 16:0's biological functions typically follows a workflow that begins with cell culture and stimulation, followed by specific assays to measure cellular responses, and concludes with data analysis.

Caption: General experimental workflow for studying LPE 16:0.

Protocol for Intracellular Calcium Measurement using Fura-2 AM

This protocol is adapted for use with a fluorescence plate reader.[9]

Materials:

-

Cells of interest (e.g., SH-SY5Y)

-

Clear flat-bottom black 96-well culture plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

LPE 16:0 stock solution

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Cell Seeding: Seed cells in a clear flat-bottom black 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for at least 16 hours.

-

Dye Loading Solution Preparation: Prepare a dye loading solution containing Fura-2 AM (typically 2-5 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in HBS.

-

Cell Loading:

-

Remove the culture medium from the wells and wash once with 200 µl of HBS.

-

Add 100 µl of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

-

Washing and De-esterification:

-

Remove the dye loading solution and wash the cells twice with HBS.

-

Add 200 µl of HBS supplemented with 2.5 mM probenecid to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of Fura-2 AM.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.

-

Establish a baseline reading for a few cycles.

-

Add the desired concentration of LPE 16:0 to the wells.

-

Continue to record the fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Protocol for MDA-MB-231 Cell Migration (Wound Healing) Assay

This protocol is a standard method to assess cell migration in vitro.[10]

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

DMEM medium with 0.5% FBS

-

Sterile 200 µl or 1000 µl pipette tips

-

Phosphate-buffered saline (PBS)

-

LPE 16:0

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells (2 x 105 cells/well) in 6-well plates with DMEM containing 0.5% FBS and allow them to form a confluent monolayer overnight.

-

Creating the Wound:

-

Gently scratch a straight line across the center of the cell monolayer with a sterile pipette tip.

-

Wash the wells twice with PBS to remove dislodged cells.

-

-

Treatment:

-

Replace the PBS with fresh DMEM containing 0.5% FBS and the desired concentration of LPE 16:0. A control well with vehicle should be included.

-

-

Imaging:

-

Immediately after adding the treatment, capture an image of the wound at 0 hours.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same wound area at subsequent time points (e.g., 24 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time relative to the initial wound area.

-

Protocol for Western Blot Analysis of ERK Phosphorylation

This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to LPE 16:0 stimulation.

Materials:

-

Cells of interest

-

LPE 16:0

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and serum-starve overnight if necessary to reduce basal ERK phosphorylation.

-

Stimulate the cells with LPE 16:0 for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL reagent.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

-

Conclusion

This compound is a bioactive lysophospholipid with diverse biological functions. Its ability to signal through the LPA1 receptor and modulate intracellular calcium and MAPK/ERK pathways underscores its importance in cellular regulation. While its precise role in various physiological and pathological contexts is still being elucidated, the available data and experimental methodologies provide a solid foundation for further research. Future studies focusing on the direct binding affinity of LPE 16:0 to its receptors and a more detailed characterization of its downstream signaling networks will be crucial for a complete understanding of its biological significance and for exploring its potential as a therapeutic target or biomarker.

References

- 1. 16:0 LysoPE (LPE) - Echelon Biosciences [echelon-inc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential targeting of lysophosphatidic acid LPA1, LPA2, and LPA3 receptor signalling by tricyclic and tetracyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tansobio.com [tansobio.com]

- 9. ATP-release pannexin channels are gated by lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Role of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE in Cells: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0), a member of the lysophosphatidylethanolamine (LPE) class of lysophospholipids, is emerging as a bioactive lipid mediator with diverse roles in cellular function. Arising from the hydrolysis of phosphatidylethanolamine (B1630911) (PE) by phospholipase A2 (PLA2), this signaling molecule is a minor yet significant component of cell membranes and is present in human serum.[1] This technical guide provides a comprehensive overview of the current understanding of the biological roles of LPE 16:0 in cells, with a focus on its involvement in signaling pathways, metabolic regulation, and its implications in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data and methodologies crucial for advancing research in this field.

Introduction

Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane phospholipids (B1166683) that play critical roles in a wide array of cellular processes.[2] Among these, lysophosphatidylethanolamines (LPEs) are gaining recognition for their diverse biological activities. 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE, with a palmitic acid at the sn-1 position, is a specific and naturally occurring LPE species.[3][4] While structurally similar to other LPLs like lysophosphatidic acid (LPA), LPE exhibits distinct biological effects, engaging in cell-type-specific signaling to regulate processes such as cell differentiation, migration, and proliferation.[5][6] Its involvement has been noted in the context of cancer biology, neuroscience, and the immune response, highlighting its potential as a therapeutic target and biomarker.[5][7][8] This guide will delve into the molecular mechanisms underlying the functions of LPE 16:0, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling and metabolic pathways.

Metabolism of this compound

The cellular levels of LPE 16:0 are tightly regulated by a balance between its synthesis and degradation, primarily through the Lands' cycle.

2.1. Synthesis:

LPE 16:0 is primarily generated through the enzymatic hydrolysis of phosphatidylethanolamine (PE) by phospholipase A2 (PLA2). This reaction removes the fatty acid from the sn-2 position of the glycerol (B35011) backbone.[1]

2.2. Degradation and Remodeling:

LPE 16:0 can be metabolized through two main pathways:

-

Reacylation: Lysophosphatidylethanolamine acyltransferases (LPEATs) catalyze the transfer of a fatty acid from acyl-CoA to the sn-2 position of LPE, reforming PE. This process is crucial for membrane phospholipid remodeling.[5][9] Mammalian LPEATs, such as LPEAT2, exhibit substrate specificity for both the lysophospholipid and the acyl-CoA.[9]

-

Dephosphorylation: Lipid phosphate (B84403) phosphatases (LPPs) can dephosphorylate LPE to monoacylglycerol, thereby terminating its signaling activity.[3]

The enzymes involved in these pathways represent potential targets for modulating the cellular functions of LPE 16:0.

Diagram: Metabolic Pathway of this compound

Caption: Metabolism of LPE 16:0.

Cellular Signaling Pathways

LPE 16:0 exerts its biological effects by activating intracellular signaling cascades, often through G-protein coupled receptors (GPCRs). The signaling pathways are notably cell-type dependent.

3.1. GPCR-Mediated Signaling:

In certain cell types, LPE has been shown to signal through LPA receptors, particularly LPA1. For instance, in PC-12 neuronal cells and MDA-MB-231 breast cancer cells, LPE induces an increase in intracellular calcium ([Ca2+]i) via the LPA1 receptor.[6][10][11]

The canonical pathway initiated by LPE binding to LPA1 involves:

-

G-protein activation: Activation of pertussis toxin-sensitive Gi/o proteins.[10][11]

-

Phospholipase C (PLC) activation: The activated G-protein stimulates PLC.[10][11]

-

IP3 generation and Ca2+ release: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[10][11]

-

Ca2+ influx: The initial release of Ca2+ can trigger a subsequent influx of extracellular Ca2+ across the plasma membrane.[10]

In MDA-MB-231 breast cancer cells, the adhesion GPCR CD97 has also been implicated in LPE signaling in conjunction with LPA1.[10]

3.2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

LPE has been reported to stimulate the MAPK cascade in certain contexts, such as in some mushroom species.[1] In neuronal PC-12 cells, LPEs have been shown to enhance neuronal differentiation via MAPK activation. The specific downstream effectors of LPE-induced MAPK activation are still under investigation but likely involve the classical Ras-Raf-MEK-ERK cascade.

Diagram: LPE Signaling Pathways

Caption: LPE-mediated signaling pathways.

Biological Functions and Quantitative Data

The cellular responses to LPE 16:0 are varied and concentration-dependent. Below is a summary of key findings with available quantitative data.

4.1. Cell Proliferation and Migration:

LPE has been shown to influence the proliferation and migration of various cell types, particularly cancer cells. However, its effects can be modest compared to other lysophospholipids like LPA.

| Cell Line | Assay | LPE Concentration | Observed Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 30 µM | Significant but less than LPA-induced proliferation. | [10] |

| MDA-MB-231 (Breast Cancer) | Wound Healing Assay | Not specified | No significant effect on cell migration after 24h. | [10] |

| SK-OV-3 (Ovarian Cancer) | Chemotactic Migration & Invasion | Not specified | Stimulated migration and invasion. | [10] |

4.2. Intracellular Calcium Mobilization:

A primary and rapid response to LPE in sensitive cells is the elevation of intracellular calcium.

| Cell Line | Assay | LPE Concentration | Observed Effect | Reference |

| PC-12 (Neuronal) | [Ca2+]i Measurement | Dose-dependent | Increased [Ca2+]i, less potent than LPA. | [11] |

| MDA-MB-231 (Breast Cancer) | [Ca2+]i Measurement | Not specified | Induced [Ca2+]i increase. | [10] |

| SH-SY5Y (Neuroblastoma) | [Ca2+]i Measurement | Not specified | Induced [Ca2+]i increase via LPA1. | [12] |

4.3. Gene Expression:

LPE can modulate the expression of genes involved in various cellular processes, including inflammation and tissue remodeling.

| Cell Line/System | Gene(s) | LPE Treatment | Fold Change/Effect | Reference |

| MDA-MB-231 (Breast Cancer) | MMP-2, MMP-3, MMP-7, MMP-9 | Not specified | No significant effect on gene expression. | [10] |

| Arabidopsis thaliana (Plant) | Salicylic Acid (SA) biosynthesis and signaling genes | Not specified | Induced gene expression. | [7][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LPE 16:0.

5.1. Cell Culture:

-

MDA-MB-231 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Passage cells every 3-4 days.[8][14]

-

SK-OV-3 Cells: Culture in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4][15]

-

PC-12 Cells: Culture on collagen-coated plates in DMEM with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, reduce serum and add Nerve Growth Factor (NGF).[7][16][17]

5.2. Wound Healing (Scratch) Assay:

-

Seed cells in a 6-well or 12-well plate and grow to confluence.

-

Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of LPE 16:0 or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

-

Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.[18][19]

Diagram: Wound Healing Assay Workflow

Caption: Workflow for a wound healing assay.

5.3. Intracellular Calcium ([Ca2+]i) Measurement:

-

Seed cells on glass-bottom dishes or 96-well plates.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the dish on a fluorescence microscope or place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add LPE 16:0 at the desired concentration and record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).

-

Calculate the ratio of the fluorescence intensities to determine the relative change in [Ca2+]i.[20][21][22]

5.4. Quantitative Real-Time PCR (qRT-PCR) for MMP Expression:

-

Treat cells with LPE 16:0 or vehicle control for the desired time.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for the target MMP genes (e.g., MMP-2, MMP-9) and a housekeeping gene (e.g., GAPDH).

-

Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the control.[6]

Primer Sequences for Human MMPs:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| MMP-2 | AGGACCGGTTTTGTTGCT | CTTGTCGCGGTCGTCGAA | [6] |

| MMP-9 | CGCGACGACGAGTTGTG | GCCCAGCCCGAAGAAATAG | [1] |

5.5. Quantification of LPE 16:0 by LC-MS/MS:

-

Lipid Extraction: Extract lipids from cell lysates or serum samples using a solvent system such as a butanol-based extraction.

-

Chromatographic Separation: Separate the lipid species using liquid chromatography (LC), often with a C18 or C8 column.

-

Mass Spectrometry Detection: Detect and quantify LPE 16:0 using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using a specific precursor-to-product ion transition.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.[10][14][19][23]

Conclusion and Future Directions

This compound is a bioactive lysophospholipid with multifaceted roles in cellular signaling. Its ability to activate specific GPCRs and downstream pathways in a cell-type-dependent manner underscores the complexity of lysophospholipid signaling. While progress has been made in elucidating its functions in cancer and neuroscience, further research is needed to fully understand its physiological and pathological significance.

Future research should focus on:

-

Identifying the full spectrum of receptors for LPE 16:0.

-

Characterizing the downstream signaling networks in various cell types.

-

Elucidating the specific roles of LPE 16:0 in the tumor microenvironment and immune regulation.

-

Developing specific inhibitors and agonists to probe its functions and for potential therapeutic applications.

A deeper understanding of the biological role of LPE 16:0 will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

- 1. Protein tyrosine phosphorylation induced by lysophosphatidic acid in Rat-1 fibroblasts. Evidence that phosphorylation of map kinase is mediated by the Gi-p21ras pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Data on in vivo selection of SK-OV-3 Luc ovarian cancer cells and intraperitoneal tumor formation with low inoculation numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet-type 12-lipoxygenase induces MMP9 expression and cellular invasion via activation of PI3K/Akt/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Electrical and Electromechanical Stimulation on PC12 Cell Proliferation and Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ovarian cancer cell invasiveness is associated with discordant exosomal sequestration of Let-7 miRNA and miR-200 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UNBS5162 inhibits SKOV3 ovarian cancer cell proliferation by regulating the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Electrical Stimulation on PC12 Cells Cultured in Different Hydrogels: Basis for the Development of Biomaterials in Peripheral Nerve Tissue Engineering | MDPI [mdpi.com]

- 17. PC12 cell protocols [whitelabs.org]

- 18. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS [mdpi.com]

Endogenous Synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE-16:0) is a bioactive lysophospholipid involved in diverse physiological and pathophysiological processes. Its endogenous synthesis is a critical aspect of lipid metabolism and signaling. This technical guide provides an in-depth overview of the core enzymatic pathways responsible for LPE-16:0 production, detailed experimental protocols for its study, and a summary of relevant quantitative data. The primary route of synthesis involves the catalytic action of phospholipase A2 (PLA2) on phosphatidylethanolamine (B1630911) (PE), while a secondary pathway may involve the reverse action of lysophosphatidylethanolamine acyltransferases (LPEATs). Understanding these synthetic routes is paramount for developing novel therapeutic strategies targeting lipid-mediated signaling pathways.

Introduction

Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane phospholipids (B1166683) through the action of phospholipases. 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE-16:0) is a specific lysophosphatidylethanolamine (LPE) containing a palmitic acid moiety at the sn-1 position. LPE-16:0 has been implicated in various cellular processes, and its dysregulation has been linked to several diseases. This document outlines the primary enzymatic pathways governing its formation, providing a technical resource for researchers in lipid biology and drug development.

Biosynthetic Pathways of LPE-16:0

The endogenous synthesis of LPE-16:0 is primarily attributed to two key enzymatic pathways:

-

Phospholipase A2 (PLA2)-mediated Hydrolysis of Phosphatidylethanolamine (PE): This is the major and most direct pathway for LPE-16:0 production. PLA2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids. When the substrate is a PE molecule with palmitic acid at the sn-1 position (1-palmitoyl-2-acyl-sn-glycero-3-phosphoethanolamine), the action of PLA2 yields LPE-16:0 and a free fatty acid. Various isoforms of PLA2 exist, and their substrate specificity can influence the rate of LPE-16:0 production. Secretory PLA2s (sPLA2s) and cytosolic PLA2s (cPLA2s) are among the key enzymes involved.[1]

-

Reverse Reaction of Lysophosphatidylethanolamine Acyltransferases (LPEATs): LPEATs are enzymes that typically catalyze the acylation of LPEs to form PEs in the Lands' cycle, a phospholipid remodeling pathway.[2] However, under certain cellular conditions, this reaction can be reversible. The reverse action of LPEATs on a PE molecule can generate LPE and an acyl-CoA.[2][3] While this pathway is considered less direct for LPE-16:0 synthesis, it may contribute to the cellular pool of this lysophospholipid.

Below is a diagram illustrating the primary synthetic pathway for LPE-16:0.

Quantitative Data

The following tables summarize available quantitative data related to LPE-16:0 and its metabolism.

Table 1: Cellular and Plasma Concentrations of Lysophosphatidylethanolamines (LPE)

| Biological Matrix | Species | Total LPE Concentration (µM) | LPE-16:0 Concentration (as % of total LPE or specific value) | Reference |

| Human Plasma | Human | 1.1 | Not specified | [2] |

| Human Platelets | Human | Decreased from basal levels upon thrombin activation | 15% of basal LPE | [4] |

| Mouse Plasma (PD model) | Mouse | Elevated in male PD mice | LPE(16:0) not specifically mentioned as elevated | [5] |

Table 2: Enzyme Kinetic Parameters (Illustrative)

Note: Specific kinetic data for the synthesis of LPE-16:0 is limited in the current literature. This table provides an illustrative structure for such data.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

| cPLA2α | 1-Palmitoyl-2-arachidonoyl-PE | Data not available | Data not available | |

| LPEAT1 (reverse reaction) | 1,2-Dipalmitoyl-PE | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and quantification of LPE-16:0.

Lipid Extraction from Mammalian Cells

This protocol is adapted from standard lipid extraction methods for subsequent mass spectrometry analysis.[2][6][7][8][9]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (HPLC grade), ice-cold

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Water (HPLC grade)

-

Internal standards (e.g., deuterated LPE-16:0)

-

Vortex mixer

-

Refrigerated centrifuge

-

SpeedVac or nitrogen evaporator

Procedure:

-

Cell Harvesting: Aspirate culture medium and wash adherent cells twice with ice-cold PBS. Scrape cells in a minimal volume of PBS and transfer to a glass tube. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.

-

Solvent Addition: To the cell suspension, add a known amount of internal standard. Add ice-cold methanol and MTBE in a ratio that results in a final solvent mixture of Methanol:MTBE:Water (e.g., 1:3:1 v/v/v, considering the initial sample volume as water).

-

Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.

-

Phase Separation: Add water to induce phase separation and vortex briefly. Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the upper organic phase containing the lipids into a new glass tube.

-

Drying: Evaporate the solvent to dryness using a SpeedVac or under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until analysis.

The following diagram outlines the lipid extraction workflow.

In Vitro Phospholipase A2 (PLA2) Assay for LPE-16:0 Production

This protocol is a general guide and may require optimization for specific PLA2 isoforms and substrate preparations.[10][11]

Materials:

-

Substrate: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE)

-

Purified PLA2 enzyme

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)

-

Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

-

Internal standard (e.g., deuterated LPE-16:0)

-

Thermomixer

Procedure:

-

Substrate Preparation: Prepare a stock solution of POPE in a suitable organic solvent (e.g., chloroform). Evaporate the solvent to create a thin film. Resuspend the lipid film in the assay buffer by sonication to form small unilamellar vesicles (SUVs).

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the substrate vesicles, and the purified PLA2 enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle agitation.

-

Reaction Termination: Stop the reaction by adding the reaction termination solution and the internal standard.

-

Lipid Extraction: Perform a lipid extraction as described in Protocol 4.1.

-

Quantification: Analyze the dried lipid extract by LC-MS/MS to quantify the amount of LPE-16:0 produced.

Quantification of LPE-16:0 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the absolute quantification of LPE-16:0.[2][12][13]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extracts in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol (B130326)/water, 65:30:5 v/v/v).

-

Chromatographic Separation: Inject the sample onto a C8 or C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to achieve separation of lipid species.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ion mode. For LPE-16:0, positive ion mode is often used.

-

MRM Method Development: Develop a Multiple Reaction Monitoring (MRM) method for LPE-16:0 and its deuterated internal standard. The precursor ion for LPE-16:0 is m/z 454.3. A characteristic product ion is m/z 141.1 (the phosphoethanolamine headgroup).

-

Quantification: Generate a standard curve using known concentrations of a synthetic LPE-16:0 standard and a fixed concentration of the internal standard. Calculate the concentration of LPE-16:0 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The endogenous synthesis of this compound is a key process in cellular lipid dynamics. The primary pathway involves the hydrolysis of PE by PLA2 enzymes. This technical guide provides a comprehensive overview of the synthetic pathways, available quantitative data, and detailed experimental protocols for the investigation of LPE-16:0. Further research is warranted to elucidate the specific roles of different PLA2 isoforms in LPE-16:0 production and to fully characterize the kinetics of these reactions. Such knowledge will be instrumental in understanding the physiological and pathological roles of this bioactive lipid and in the development of targeted therapeutic interventions.

References

- 1. escholarship.org [escholarship.org]

- 2. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 3. LPEATs Tailor Plant Phospholipid Composition through Adjusting Substrate Preferences to Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of bulk lipid species in human platelets and their thrombin-induced release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 9. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 10. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. Absolute Quantification of Toxicological Biomarkers via Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: A Technical Guide to its Discovery, History, and Core Functions

For Immediate Release

A deep dive into the science of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0), this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. This document meticulously outlines the discovery, historical context, and critical biological roles of this specific lysophospholipid, presenting key data, experimental methodologies, and signaling pathways in a clear and accessible format.

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a mouthful of a name for a molecule with profound biological significance, is a member of the lysophosphatidylethanolamine (LPE) family. These molecules are derived from the hydrolysis of phosphatidylethanolamine (B1630911) (PE), a primary component of cell membranes, a process often mediated by the enzyme phospholipase A2 (PLA2).[1][2] LPEs, including the 16:0 variant, are present in low levels in plasma membranes and serum and are recognized as important signaling molecules involved in a variety of cellular processes.[1]

This guide provides a comprehensive overview of LPE 16:0, from its initial discovery to our current understanding of its complex signaling networks.

Discovery and History: A Timeline

The journey to understanding LPE 16:0 is intertwined with the broader history of lipid biochemistry. While the groundwork for phospholipid research was laid in the 19th century, the specific identification and characterization of lysophospholipids gained momentum in the mid-20th century.

-

Mid-20th Century: The Dawn of Lysophospholipid Research: The concept of the "Lands' cycle," proposed in 1958, was a pivotal moment, explaining the dynamic turnover of fatty acid chains in phospholipids (B1166683) and thus the generation of lysophospholipids. The presence of lysophosphatidylethanolamine in biological samples was being actively investigated during this period.

-

1960s: Isolation and Early Characterization: Research from the 1960s marks a significant period for LPE discovery. A 1963 review titled "PHOSPHATIDYLETHANOLAMINE AND LYSOPHOSPHATIDYLETHANOLAMINE" and a 1965 paper on the "Isolation of Lysophosphatidylethanolamine From Human Serum" indicate that LPE was an identified and studied molecule. These early studies often involved the analysis of fatty acid composition, which would have included the 16:0 (palmitoyl) chain, a common fatty acid in biological systems.

-

Late 20th and Early 21st Century: Unraveling the Signaling Roles: The discovery of specific G protein-coupled receptors (GPCRs) for lysophospholipids in the mid-1990s revolutionized the field. This led to a deeper understanding of how these molecules act as extracellular signals, with research increasingly focusing on the specific biological effects of different LPE acyl chain variants, including LPE 16:0.

Quantitative Data Summary

The concentration and activity of LPE 16:0 can vary significantly depending on the biological context. The following tables summarize key quantitative data from various studies.

| Parameter | Organism/System | Concentration/Activity | Reference |

| Concentration | |||

| Arabidopsis thaliana leaves | Major LPE species | [3] | |

| Brown Adipose Tissue (BAT) | Present | [4] | |

| Human Plasma | Levels can be altered in disease states | [5][6] | |

| Enzyme Activity | |||

| LPEAT1 and LPEAT2 Activity | Arabidopsis thaliana | 16:0-CoA is a preferred acyl donor for acylation of LPE | [3] |

| Phospholipase D (PLD) Inhibition | Cabbage | LPE with saturated acyl chains (like 16:0) showed inhibitory effects | [7] |

Signaling Pathways of LPE 16:0

LPE 16:0 exerts its biological effects by interacting with specific cellular signaling pathways, primarily through G protein-coupled receptors (GPCRs). The signaling cascades can be cell-type dependent and influenced by the specific acyl chain of the LPE molecule.

One of the key signaling pathways initiated by LPE involves the activation of Gαi/o and Gαq/11 proteins, leading to an increase in intracellular calcium concentration.

LPE 16:0-Induced Calcium Signaling

Studies have shown that LPE, including the 16:0 variant, can stimulate an increase in intracellular calcium ([Ca2+]i) in various cell types, including pre-osteoblast MC3T3-E1 cells.[8] This process is often initiated by the binding of LPE to a Gq/11-coupled GPCR.

References

- 1. 16:0 LysoPE (LPE) - Echelon Biosciences [echelon-inc.com]

- 2. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 3. Acyl-CoA:Lysophosphatidylethanolamine Acyltransferase Activity Regulates Growth of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A UPLC-MRM-MS method for comprehensive profiling of Amadori compound-modified phosphatidylethanolamines in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics reveal 1-palmitoyl lysophosphatidylcholine production by peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0) is a naturally occurring lysophospholipid that plays a significant role in a variety of cellular processes. As a constituent of cellular membranes and a bioactive signaling molecule, understanding its precise subcellular localization is paramount for elucidating its function in both normal physiology and disease states. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular distribution of LPE 16:0, details the signaling pathways it modulates, and presents relevant experimental protocols for its study.

Introduction

Lysophospholipids (LPLs) are key signaling molecules and intermediates in lipid metabolism. This compound, a species of lysophosphatidylethanolamine (LPE), is formed by the hydrolysis of phosphatidylethanolamine (B1630911) (PE) by phospholipase A2 (PLA2). It is a minor but functionally significant component of cellular membranes and is also found in human serum. The amphiphilic nature of LPE 16:0 allows it to participate in the regulation of membrane properties and to act as an extracellular and intracellular signaling molecule. Its involvement in processes ranging from cell proliferation and differentiation to lipid metabolism underscores the importance of defining its spatial and temporal distribution within the cell.

Cellular and Subcellular Localization of LPE 16:0

Direct quantitative analysis of the subcellular distribution of endogenous LPE 16:0 in mammalian cells is an area of active research. However, its localization can be inferred from the distribution of its precursor, phosphatidylethanolamine (PE), and the enzymes responsible for its synthesis, lysophosphatidylethanolamine acyltransferases (LPEATs).

Inferred Localization:

-

Plasma Membrane: The precursor PE is a major component of the inner leaflet of the plasma membrane. Furthermore, studies on Jurkat T cells have shown that the depletion of neutral sphingomyelinase-2 (NSM2), an enzyme localized to the plasma membrane, leads to an increase in LPE levels, suggesting a potential presence and role for LPE at this site.[1]

-

Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis. Plant studies have localized LPEAT1, an enzyme that synthesizes PE from LPE, exclusively to the ER.[2][3] This suggests that LPE 16:0 is likely present in the ER as a substrate for PE synthesis.

-

Golgi Apparatus and Late Endosomes: In the same plant studies, LPEAT2 was found in the Golgi and late endosomes, indicating that LPE trafficking and metabolism also occur in these compartments.[2][3]

-

Lipid Droplets: Exogenously added LPE has been shown to induce the formation of lipid droplets in a human liver-derived cell line, suggesting a potential role for LPE in lipid storage and metabolism within these organelles.[4]

Further research utilizing advanced techniques such as high-resolution mass spectrometry imaging is needed to definitively map the subcellular distribution of LPE 16:0.

Signaling Pathways Modulated by LPE 16:0

Recent studies have begun to elucidate the specific signaling cascades activated by LPE 16:0, highlighting its role as a bioactive lipid mediator.

MAPK/ERK Signaling Pathway

In pre-osteoblast MC3T3-E1 cells, this compound has been demonstrated to stimulate cell proliferation through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[2][5] This activation is mediated by a Gq/11-coupled G-protein coupled receptor (GPCR).[2][5]

Calcium Signaling Pathway

LPE 16:0 has also been shown to induce intracellular calcium ([Ca2+]) transients in both pre-osteoblast MC3T3-E1 cells and human SH-SY5Y neuroblastoma cells.[5][6] In pre-osteoblasts, this effect is also mediated by a Gq/11-coupled GPCR, which activates Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Experimental Protocols

Subcellular Fractionation for Lipid Analysis

This protocol provides a general workflow for the isolation of subcellular organelles for subsequent lipid analysis.

Methodology:

-

Cell Culture and Harvesting: Grow mammalian cells to confluency. Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi).

-

The final supernatant contains the cytosolic fraction.

-

-

Purity Assessment: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins.

-

Lipid Extraction: Perform lipid extraction on each fraction using a modified Bligh-Dyer or Folch method.

Lipid Extraction and LC-MS/MS Analysis

Methodology:

-

Lipid Extraction (Folch Method):

-

To the aqueous sample (e.g., resuspended organelle pellet), add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

-

Perform mass spectrometry in negative ion mode for the detection of LPE.

-

Use multiple reaction monitoring (MRM) for quantification, with a specific precursor-to-product ion transition for LPE 16:0. An internal standard (e.g., a deuterated LPE species) should be used for accurate quantification.

-

Quantitative Data Summary

Currently, there is a lack of published, comprehensive quantitative data on the specific subcellular distribution of endogenous this compound in various mammalian cell types. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Subcellular Distribution of LPE 16:0 in [Cell Type]

| Subcellular Fraction | LPE 16:0 Concentration (pmol/mg protein) | % of Total Cellular LPE 16:0 |

| Whole Cell Lysate | 100% | |

| Nuclei | ||

| Mitochondria | ||

| Microsomes (ER/Golgi) | ||

| Plasma Membrane | ||

| Cytosol |

Table 2: Effect of [Treatment] on LPE 16:0 Levels in [Cell Type]

| Subcellular Fraction | LPE 16:0 (pmol/mg protein) - Control | LPE 16:0 (pmol/mg protein) - Treated | Fold Change |

| Whole Cell Lysate | |||

| Plasma Membrane | |||

| Endoplasmic Reticulum |

Conclusion and Future Directions

This compound is an emerging bioactive lipid with important roles in cellular signaling. While its presence in cellular membranes is established, its precise subcellular distribution and the full extent of its signaling functions are still under investigation. The MAPK/ERK and calcium signaling pathways have been identified as key downstream effectors of LPE 16:0 action, often mediated by Gq/11-coupled GPCRs.

Future research should focus on:

-

Quantitative Subcellular Lipidomics: Employing robust subcellular fractionation techniques coupled with sensitive LC-MS/MS to accurately quantify the abundance of LPE 16:0 in different organelles of various cell types.

-

Advanced Imaging Techniques: Utilizing methods like mass spectrometry imaging (MSI) with enhanced spatial resolution to visualize the in-situ localization of LPE 16:0.

-

Receptor Deorphanization: Identifying the specific GPCRs that bind to LPE 16:0 to mediate its diverse cellular effects.

-

Functional Studies: Further investigating the role of LPE 16:0 in various physiological and pathophysiological processes, including cancer progression, immune responses, and metabolic diseases.

A deeper understanding of the cellular life of this compound will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. P2Y5 is a G(alpha)i, G(alpha)12/13 G protein-coupled receptor activated by lysophosphatidic acid that reduces intestinal cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE with Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interactions between 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE) and various proteins. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and drug development efforts in this area.

Introduction to 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE)

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a species of lysophosphatidylethanolamine (LPE), is a bioactive lysophospholipid derived from the partial hydrolysis of phosphatidylethanolamine (B1630911) by phospholipase A2.[1] LPEs are minor but significant components of cell membranes and have been implicated in a variety of cellular processes, including cell signaling, proliferation, and migration.[1][2] The palmitoyl (B13399708) (16:0) acyl chain at the sn-1 position is a common saturated fatty acid, making 16:0 Lyso-PE a physiologically relevant molecule.

Protein Interactions of this compound

Current research indicates that the primary protein targets of LPE are G-protein coupled receptors (GPCRs). The most well-characterized interactions are with the Lysophosphatidic Acid Receptor 1 (LPA1) and the adhesion GPCR CD97. While direct quantitative data for 16:0 Lyso-PE binding to these receptors is limited, studies on structurally similar lysophospholipids provide valuable insights.

G-Protein Coupled Receptor (GPCR) Interactions

Lysophosphatidic Acid Receptor 1 (LPA1): LPE has been shown to act as a ligand for LPA1, a receptor traditionally activated by lysophosphatidic acid (LPA). This interaction has been particularly studied in the context of breast cancer cells, where it triggers downstream signaling cascades.[2][3]

CD97: In concert with LPA1, LPE signaling in breast cancer cells also involves the adhesion GPCR CD97. It is proposed that LPA1 and CD97 may form a heterodimer to mediate LPE's effects.[2][3]

Potential Non-GPCR Interactions

Adipose Triglyceride Lipase (B570770) (ATGL): Some evidence suggests that LPE may play a role in lipid metabolism by downregulating the expression of adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triacylglycerols.[4] However, this appears to be a regulatory effect on gene expression rather than a direct protein-ligand binding interaction.

Quantitative Data on LPE-Protein Interactions

Quantitative data for the direct interaction of this compound with its protein targets are still emerging. The following table summarizes the available data for a closely related lipid, 1-palmitoyl-LPA, which provides a strong indication of the potential binding affinity of 16:0 Lyso-PE.

| Ligand | Protein Target | Cell Line/System | Method | Dissociation Constant (Kd) | Reference |

| 1-Palmitoyl-LPA (16:0) | LPA1 | Human LPA1 expressed in B103 rat neural cells | Free-Solution Assay with Compensated Interferometric Reader | 1.69 ± 0.1 nM | [5][6][7][8] |

Note: While this data is for 1-palmitoyl-LPA, the study suggests that the binding pocket of LPA1 has a higher selectivity for the phosphate (B84403) headgroup than the acyl chain, implying that 1-palmitoyl-LPE would have a similar high-affinity interaction.[5]

Signaling Pathways Involving LPE

The interaction of LPE with the LPA1 and CD97 receptors initiates a well-defined signaling cascade, primarily leading to an increase in intracellular calcium concentration.

LPE-Induced Calcium Mobilization Pathway

In breast cancer cells, LPE binding to the LPA1-CD97 receptor complex is proposed to activate heterotrimeric G-proteins of the Gi/o family.[2][3] This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][3]

Caption: LPE signaling through the LPA1/CD97 receptor complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of LPE with its protein targets.

Calcium Mobilization Assay

This protocol is adapted for studying LPE-induced calcium mobilization in cell lines such as MDA-MB-231 breast cancer cells.[2][3][9]

Objective: To measure the increase in intracellular calcium concentration in response to LPE stimulation.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound (LPE) stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES).

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Cell Washing:

-

Remove the dye loading solution and wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.

-

Add 100 µL of HBSS with 20 mM HEPES to each well.

-

-

Calcium Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Prepare a compound plate with serial dilutions of LPE in HBSS at a concentration 2-3x the final desired concentration.

-

Set the plate reader to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Use the automated injector to add the LPE solution to the wells and continue recording the fluorescence for at least 2-3 minutes to capture the full calcium transient.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

The response can be normalized to the baseline (ΔF/F0).

-

Plot the normalized response against the LPE concentration to generate a dose-response curve and determine the EC50.

-

Caption: Workflow for a calcium mobilization assay.

Surface Plasmon Resonance (SPR) for Lipid-Protein Interactions

This is a general protocol for immobilizing lipid vesicles on an L1 sensor chip to study the binding of a protein analyte. This method can be adapted to investigate the interaction of LPE with purified receptors like LPA1.[9]

Objective: To quantitatively measure the binding kinetics and affinity of a protein to lipid vesicles containing LPE.

Materials:

-

SPR instrument and L1 sensor chip

-

This compound (LPE)

-

Other lipids for vesicle formation (e.g., POPC, POPS)

-

Lipid vesicle preparation equipment (e.g., extruder)

-

Purified protein of interest (analyte)

-

SPR running buffer (e.g., HBS-P+)

-

Regeneration solution (e.g., NaOH)

Procedure:

-

Lipid Vesicle Preparation:

-

Prepare lipid mixtures in chloroform, with and without the desired concentration of LPE.

-

Dry the lipid mixture to a thin film under a stream of nitrogen.

-

Hydrate the lipid film with buffer and create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

-

-

SPR Chip Preparation:

-

Dock the L1 sensor chip in the SPR instrument.

-

Prime the system with running buffer.

-

Perform conditioning of the chip surface as per the manufacturer's instructions.

-

-

Liposome Immobilization:

-

Inject the prepared lipid vesicles over the L1 chip surface at a low flow rate (e.g., 2-5 µL/min) to allow for the formation of a lipid monolayer.

-

Inject a wash solution (e.g., 50 mM NaOH) to remove any loosely bound vesicles and stabilize the lipid surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of the purified protein analyte over the immobilized lipid surface.

-

Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases of the interaction.

-

Include a reference flow cell with a control lipid surface (without LPE) to subtract non-specific binding.

-

-

Surface Regeneration:

-

After each analyte injection, regenerate the sensor surface by injecting a suitable regeneration solution to remove the bound protein.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Caption: General workflow for an SPR-based lipid-protein interaction study.

Conclusion and Future Directions

The interaction of this compound with proteins, particularly the GPCRs LPA1 and CD97, is an emerging area of research with significant implications for cell signaling in both physiological and pathological contexts, such as cancer. The activation of the PLC-IP3-Ca2+ pathway by LPE is a key downstream event.

Future research should focus on:

-

Quantitative Binding Studies: Determining the precise binding affinities (Kd) of 16:0 Lyso-PE for both LPA1 and CD97 is crucial for a complete understanding of this interaction.

-

Structural Biology: Elucidating the crystal structure of LPE in complex with its receptors will provide invaluable insights into the molecular basis of their interaction and facilitate structure-based drug design.

-

Exploring Non-GPCR Targets: Further investigation into potential non-GPCR protein interactions of LPE is warranted to uncover novel biological functions.

-

In Vivo Relevance: Translating the in vitro findings into in vivo models will be essential to validate the physiological and pathological roles of LPE-protein interactions.

This technical guide serves as a foundational resource for researchers and professionals working to unravel the complexities of LPE signaling and its therapeutic potential.

References

- 1. Structure-activity relationships of lysophosphatidylserine analogs as agonists of G-protein-coupled receptors GPR34, P2Y10, and GPR174 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylethanolamine utilizes LPA(1) and CD97 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of cytosolic free calcium changes during ceramide-induced cell death in MDA-MB-231 breast cancer cells expressing the calcium sensor GCaMP6m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unique regulation of adipose triglyceride lipase (ATGL) by perilipin 5, a lipid droplet-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unique Regulation of Adipose Triglyceride Lipase (ATGL) by Perilipin 5, a Lipid Droplet-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between lysophosphatidylinositol receptor GPR55 and sphingosine-1-phosphate receptor S1P5 in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0) in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0) is a naturally occurring lysophospholipid, a class of molecules derived from the partial hydrolysis of phosphatidylethanolamine.[1][2] Lysophospholipids are recognized not only as metabolic intermediates but also as important signaling molecules involved in various physiological and pathological processes.[3][4] Altered levels of LPE 16:0 in circulation have been associated with conditions such as liver injury and strenuous exercise, highlighting its potential as a biomarker.[5][6] Accurate and reproducible quantification of LPE 16:0 in plasma is crucial for understanding its biological role and clinical relevance.

This application note provides a detailed protocol for the quantification of LPE 16:0 in human plasma using a simple and efficient methanol-based protein precipitation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Solvents: Methanol (B129727) (LC-MS Grade), Isopropanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

-

Additives: Formic Acid, Ammonium Formate.

-

Analytical Standards:

-

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0)

-

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE (LPE 16:0-d9) - Internal Standard (IS).[6]

-

-

Samples: Human plasma collected in K2-EDTA tubes, stored at -80°C.

-

Labware: Microcentrifuge tubes (1.5 mL), autosampler vials with inserts, pipettes, and tips.

Sample Preparation: Methanol Protein Precipitation

This protocol is adapted from a simple and validated method for lysophospholipid extraction from plasma.[3][4][7]

-

Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

-

Prepare a working solution of the internal standard (LPE 16:0-d9) in methanol at a concentration of 500 ng/mL.

-

In a 1.5 mL microcentrifuge tube, add 400 µL of the internal standard working solution (ice-cold methanol containing LPE 16:0-d9).

-

Add 20 µL of the plasma sample to the tube.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Incubate the tubes at 4°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

3.1 Liquid Chromatography (LC) Conditions

A method utilizing hydrophilic interaction chromatography (HILIC) is recommended for effective separation of polar lipids like LPEs.[8]

| Parameter | Value |

| Column | ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Acetonitrile:Water (95:5) with 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile:Water (50:50) with 10 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1.0 min (0.1% B), 1.0-5.0 min (0.1-50% B), 5.0-6.0 min (50% B), 6.1-8.0 min (0.1% B) |

3.2 Mass Spectrometry (MS) Conditions

Analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Gas Flow | Manufacturer's recommendation |

Data Presentation: Quantitative Parameters

Quantitative data for the target analyte and internal standard are acquired using the MRM transitions outlined below. The precursor ion for LPE 16:0 [M+H]+ is m/z 454.3.[9]

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| LPE 16:0 | 454.3 | 140.1 | 100 | 35 | 25 |

| LPE 16:0-d9 (IS) | 463.3 | 140.1 | 100 | 35 | 25 |

Note: Cone Voltage and Collision Energy values are typical starting points and should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

The diagram below outlines the complete workflow from sample collection to final data analysis for the quantification of LPE 16:0.

Caption: Workflow for LPE 16:0 quantification in plasma.

Putative LPE Signaling Pathway

Lysophospholipids, including LPE, can act as signaling molecules by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating downstream cellular responses.

Caption: Generalized LPE signaling via a G-protein coupled receptor.

References

- 1. Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

Application Note: Quantitative Analysis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE(16:0)) by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE(16:0)) in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple and efficient lipid extraction procedure followed by reversed-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode. This methodology is suitable for researchers, scientists, and drug development professionals investigating the role of LPE(16:0) in various physiological and pathological processes.

Introduction

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamines.[1] this compound (LPE(16:0)) is a specific LPE species containing a palmitic acid acyl chain. LPEs are known to be involved in various cellular signaling pathways, influencing processes such as cell migration, proliferation, and inflammation.[2] Altered levels of LPE(16:0) have been associated with conditions like diabetic nephropathy, highlighting its potential as a biomarker.[3] Accurate and reliable quantification of LPE(16:0) is therefore crucial for understanding its biological significance. This application note details a robust LC-MS/MS method for the targeted analysis of LPE(16:0) in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol is adapted for the extraction of lipids from human plasma.

Materials:

-

Human plasma (collected in EDTA or citrate (B86180) tubes)

-

Methanol (B129727) (LC-MS grade), chilled on ice

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard (IS): LPE(17:0) or other suitable odd-chain LPE

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 14,000 rpm and 4°C

-

Centrifugal evaporator

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of cold methanol containing the internal standard (e.g., LPE(17:0) at a final concentration of 1 µM).

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex vigorously for 10 seconds and then shake for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC-MS grade water.

-

Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.[4]

-

Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new 1.5 mL microcentrifuge tube.

-

Dry the extracted lipids in a centrifugal evaporator.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate).

-